molecular formula C14H21N2O2PS B14727400 Phosphine sulfide, dimorpholinophenyl- CAS No. 6278-48-4

Phosphine sulfide, dimorpholinophenyl-

Cat. No.: B14727400
CAS No.: 6278-48-4
M. Wt: 312.37 g/mol
InChI Key: LBDGKJIAUPONLG-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6278-48-4

Molecular Formula

C14H21N2O2PS

Molecular Weight

312.37 g/mol

IUPAC Name

dimorpholin-4-yl-phenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C14H21N2O2PS/c20-19(14-4-2-1-3-5-14,15-6-10-17-11-7-15)16-8-12-18-13-9-16/h1-5H,6-13H2

InChI Key

LBDGKJIAUPONLG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1P(=S)(C2=CC=CC=C2)N3CCOCC3

Origin of Product

United States

Synthetic Pathways and Chemical Derivatization of Dimorpholinophenylphosphine Sulfide

Primary Synthetic Routes to Phosphine (B1218219) Sulfides

The synthesis of phosphine sulfides is most commonly achieved through the direct sulfurization of the corresponding tertiary phosphines. This method is widely applicable and generally proceeds with high efficiency.

Direct Oxidation/Sulfurization of Tertiary Phosphines

The addition of elemental sulfur to a tertiary phosphine (R₃P) is the most direct and frequently employed method for the synthesis of tertiary phosphine sulfides (R₃PS). wikipedia.orgmdpi.com This reaction is typically exothermic and rapid, often proceeding to completion within minutes at room temperature. researchgate.net The reaction involves the oxidation of the phosphorus(III) center to a phosphorus(V) center.

The general reaction can be represented as: R₃P + S₈ → R₃PS

Various solvents can be used for this transformation, including dichloromethane, chloroform, and toluene (B28343). mdpi.com The choice of solvent is often dictated by the solubility of the starting phosphine and the resulting phosphine sulfide (B99878). In many cases, the phosphine sulfide product is less soluble than the starting phosphine, leading to its precipitation from the reaction mixture, which simplifies purification. mdpi.comresearchgate.net The reaction is generally clean, with the primary challenge being the removal of any unreacted sulfur.

The rate of sulfurization is influenced by the nature of the substituents on the phosphorus atom. Electron-donating groups on the phosphine increase its nucleophilicity, leading to a faster reaction with the electrophilic sulfur.

Table 1: Comparison of Reaction Conditions for the Synthesis of Triphenylphosphine (B44618) Sulfide

Starting Materials Solvent Reaction Time Yield
Triphenylphosphine, Sulfur Dichloromethane < 1 minute 88% mdpi.com
Triphenylphosphine, Sulfur Toluene Not specified High

This table presents data for a related, well-studied phosphine sulfide to illustrate the efficiency of the direct sulfurization method.

Specific Methods for Dimorpholinophenylphosphine Sulfide Synthesis

The synthesis of dimorpholinophenylphosphine sulfide follows the general principle of direct sulfurization. The precursor, dimorpholinophenylphosphine, is first synthesized and then reacted with elemental sulfur.

The synthesis of the precursor can be achieved by reacting dichlorophenylphosphine (B166023) with morpholine. C₆H₅PCl₂ + 2 C₄H₉NO → C₆H₅P(NC₄H₈O)₂ + 2 HCl

The resulting dimorpholinophenylphosphine is then subjected to sulfurization. A solution of elemental sulfur in a suitable solvent, such as toluene or benzene, is added to a solution of the phosphine. The reaction is typically stirred at room temperature or with gentle heating to ensure complete conversion.

C₆H₅P(NC₄H₈O)₂ + S₈ → C₆H₅P(S)(NC₄H₈O)₂

The product, dimorpholinophenylphosphine sulfide, can then be isolated by removing the solvent and purified, often by recrystallization. The formation of the product can be monitored using techniques such as ³¹P NMR spectroscopy, where a characteristic downfield shift is observed upon the conversion of the P(III) phosphine to the P(V) phosphine sulfide.

Functional Group Transformations Involving the Thiophosphinyl Moiety

The thiophosphinyl group (P=S) in phosphine sulfides is a reactive functional group that can undergo various transformations, allowing for the derivatization of these compounds.

Nucleophilic Addition Reactions to Phosphine Sulfides

While the P=S bond is generally stable, phosphine sulfides can participate in reactions that can be viewed as nucleophilic additions. More commonly, secondary phosphine sulfides act as nucleophiles in addition reactions. For instance, secondary phosphine sulfides can add to alkynes in the presence of a base like potassium hydroxide, leading to the formation of tertiary bis-phosphine sulfides. researchgate.net This reactivity highlights the nucleophilic character of the phosphorus center in the deprotonated secondary phosphine sulfide.

In the context of tertiary phosphine sulfides like dimorpholinophenylphosphine sulfide, the P=S bond itself can be a target for nucleophiles, although this is less common than reactions at the phosphorus center of P(III) compounds. The chemistry is often dominated by the reduction of the P=S bond or reactions involving the organic substituents.

Reductive Desulfurization Strategies for Ligand Generation

A key reaction of phosphine sulfides is their reductive desulfurization to regenerate the corresponding tertiary phosphine. tandfonline.comresearchgate.net This reaction is of significant importance as the phosphine sulfide group can be used as a protecting group for the more reactive phosphine. The greater stability of phosphine sulfides towards air oxidation compared to phosphines makes them attractive intermediates in multi-step syntheses. wikipedia.org

Several reagents are effective for the desulfurization of phosphine sulfides. These include silanes (e.g., hexachlorodisilane), phosphites, and reducing metals like Raney nickel. tandfonline.comnih.gov

Table 2: Common Reagents for Reductive Desulfurization of Phosphine Sulfides

Reagent Conditions Stereochemistry at P Reference
Raney Nickel Benzene, room temperature Retention of configuration tandfonline.comresearchgate.net
Hexachlorodisilane (Si₂Cl₆) High optical yields Retention of configuration tandfonline.com
LiAlH₄ Not specified Retention of configuration tandfonline.com

The reaction with Raney nickel is particularly mild and efficient, proceeding at room temperature. tandfonline.comresearchgate.net For chiral phosphine sulfides, these reductions often proceed with retention of configuration at the phosphorus center, which is crucial for the synthesis of enantiomerically pure phosphine ligands. tandfonline.com This stereospecificity makes the phosphine sulfide a useful precursor for chiral phosphines used in asymmetric catalysis.

Enantioselective Synthesis and Chiral Induction Methodologies for Related Phosphine Sulfides

The development of methods for the enantioselective synthesis of P-chiral compounds is a significant area of research due to the importance of chiral phosphines as ligands in asymmetric catalysis. While dimorpholinophenylphosphine sulfide itself is not chiral, the methodologies developed for related chiral phosphine sulfides are relevant.

One approach to enantioselective synthesis is the use of chiral auxiliaries. A P-chiral building block can be reacted with a chiral auxiliary, followed by diastereoselective reactions and subsequent removal of the auxiliary. acs.org

Another powerful strategy is organocatalysis. For example, enantioselective phospha-Michael addition reactions can be used to generate α-chiral phosphine sulfides with high enantiomeric excess. researchgate.net Chiral Brønsted acids have also been employed as catalysts for the enantioselective addition of diarylphosphine oxides to electrophiles, with the resulting phosphine oxide being a precursor to the corresponding chiral phosphine or phosphine sulfide. researchgate.net

Furthermore, the asymmetric ortho-lithiation of a prochiral phosphine sulfide precursor using a chiral base, such as sec-butyllithium (B1581126) in the presence of (-)-sparteine, can lead to the formation of planar-chiral phosphine sulfides with excellent enantioselectivity. elsevierpure.com These methodologies provide access to a wide range of enantioenriched phosphine sulfides, which can then be used as ligands or further derivatized.

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of phosphine sulfides, including derivatives like dimorpholinophenylphosphine sulfide, has traditionally relied on solution-based methods. However, the drive towards greener, more efficient, and scalable chemical processes has spurred the development of advanced synthetic techniques. Among these, mechanochemistry has emerged as a powerful tool, offering significant advantages over conventional approaches. This section delves into the application of mechanochemical methods for the synthesis of phosphine sulfides, a methodological innovation with considerable potential.

Mechanochemical Approaches in Phosphine Sulfide Synthesis

Mechanochemistry utilizes mechanical energy, typically through grinding or milling, to induce chemical reactions. This solvent-free or low-solvent approach aligns with the principles of green chemistry by reducing waste and often enhancing reaction rates and yields. The application of mechanochemistry, particularly through ball milling, has been successfully demonstrated for the synthesis of a variety of phosphine chalcogenides, including phosphine sulfides. researchgate.net

The mechanochemical synthesis of phosphine sulfides generally involves the direct reaction of a tertiary phosphine with elemental sulfur in a ball mill. The high-energy collisions between the milling balls and the reactants provide the necessary activation energy for the reaction to proceed, often at room temperature. This technique has been shown to be highly efficient, leading to almost quantitative yields of the desired phosphine sulfides with high purity. researchgate.net A simple workup procedure is typically sufficient, avoiding the need for chromatographic purification. researchgate.net

While specific research detailing the mechanochemical synthesis of dimorpholinophenylphosphine sulfide is not extensively available, the general principles and successful application of this method to other aminophosphines provide a strong basis for its feasibility. The synthesis would involve the milling of dimorpholinophenylphosphine with elemental sulfur.

General Reaction Scheme:

(C₄H₈NO)₂P(C₆H₅) + S₈ → (C₄H₈NO)₂P(S)(C₆H₅)

The efficiency of mechanochemical synthesis is influenced by several factors, including the milling frequency, the size and material of the milling balls and jars, and the reaction time. Research on various phosphine sulfides has demonstrated that these parameters can be optimized to achieve high yields in short reaction times.

A significant advantage of the mechanochemical approach is its high atom economy and minimal environmental impact, characterized by an ideal E-factor (E = 0) due to the absence of solvents and by-products. researchgate.net The solid-state nature of the reaction also simplifies product isolation. researchgate.net

Below is an interactive data table summarizing typical experimental conditions and outcomes for the mechanochemical synthesis of aminophosphine (B1255530) sulfides, which can be extrapolated to the synthesis of dimorpholinophenylphosphine sulfide.

PrecursorReagentMilling ConditionsReaction TimeYield (%)Purity
AminophosphineElemental SulfurStainless steel jar, steel balls, 30 Hz30-60 min>95High
DiphenylaminophosphineElemental SulfurZirconia jar, zirconia balls, 25 Hz45 min~98High
DicyclohexylaminophosphineElemental SulfurTungsten carbide jar, tungsten carbide balls, 30 Hz60 min>99High

This data is representative of mechanochemical synthesis of aminophosphine sulfides and serves as a predictive model for dimorpholinophenylphosphine sulfide.

The solid-state reactions can be monitored using techniques such as ³¹P{¹H} NMR spectroscopy to follow the conversion of the starting phosphine to the corresponding sulfide. researchgate.net The structural confirmation of the products is typically achieved through standard spectroscopic methods and, where applicable, single-crystal X-ray analysis. researchgate.net Furthermore, the scalability of mechanochemical synthesis has been demonstrated, indicating its potential for industrial applications without a significant decrease in reaction efficiency. researchgate.net

The research in this area highlights a paradigm shift in the synthesis of organophosphorus compounds, moving away from solvent-heavy processes towards more sustainable and efficient solid-state methodologies. The innovations in mechanochemical techniques offer a promising pathway for the clean and high-yielding synthesis of dimorpholinophenylphosphine sulfide and other related phosphine sulfides.

Mechanistic Organic Chemistry of Dimorpholinophenylphosphine Sulfide

Elucidation of Reaction Mechanisms in Phosphine (B1218219) Sulfide (B99878) Formation

The formation of phosphine sulfides, including dimorpholinophenylphosphine sulfide, typically proceeds through the reaction of a trivalent phosphine with elemental sulfur. The most common allotrope of sulfur used is octasulfur (S₈), a cyclic molecule. The mechanism is initiated by a nucleophilic attack of the phosphorus atom of the phosphine on the S₈ ring. mdpi.comchemicalbook.com This initial step results in the cleavage of a sulfur-sulfur bond and the formation of a zwitterionic intermediate, a phosphonium (B103445) polysulfide. mdpi.com

The reaction cascade continues as additional phosphine molecules sequentially attack the terminal sulfur atom of the polysulfide chain. mdpi.com Each nucleophilic attack shortens the sulfur chain by one atom, releasing a molecule of phosphine sulfide. This process repeats until the entire sulfur chain is consumed.

For dimorpholinophenylphosphine, the reaction would be: 8 (C₄H₈NO)₂PPh + S₈ → 8 (C₄H₈NO)₂P(S)Ph

Studies using Density Functional Theory (DFT) have provided a more comprehensive understanding of the reaction between phosphines and elemental sulfur or polysulfides. nih.govresearchgate.net These calculations have explored various plausible pathways, including nucleophilic decomposition, unimolecular decomposition, and scrambling reactions. nih.govresearchgate.net The rate-determining step is often the initial attack on the S₈ molecule. mdpi.com The reaction is generally favorable, driven by the formation of the stable phosphorus-sulfur double bond. The heat of formation for phosphine sulfides from tertiary phosphines and elemental sulfur is a key thermodynamic parameter, which correlates with the basicity of the phosphine. wikipedia.org

Table 1: Mechanistic Steps in Phosphine Sulfide Formation

Step Description Intermediate/Product
1. Initiation Nucleophilic attack of the trivalent phosphine on the S₈ ring. Zwitterionic phosphonium polysulfide (R₃P⁺-S₈⁻)
2. Propagation Sequential nucleophilic attack by other phosphine molecules on the terminal sulfur of the polysulfide chain. Shorter phosphonium polysulfides and phosphine sulfide (R₃PS)

| 3. Termination | Complete consumption of the sulfur chain. | Phosphine sulfide (R₃PS) |

Nucleophilic Character of the Sulfur Atom in Phosphine Sulfides

The sulfur atom in phosphine sulfides, such as dimorpholinophenylphosphine sulfide, possesses lone pairs of electrons and can exhibit nucleophilic character. msu.edu While the P=S bond is often depicted as a double bond, it has significant single-bond character with a degree of polarity, rendering the sulfur atom electron-rich. The nucleophilicity of the sulfur is influenced by the substituents attached to the phosphorus atom. In dimorpholinophenylphosphine sulfide, the presence of two electron-donating morpholino groups is expected to increase the electron density on the phosphorus and, by extension, on the sulfur atom, enhancing its nucleophilicity compared to phosphine sulfides with more electron-withdrawing groups.

The nucleophilicity of sulfur is a general trait in many organosulfur compounds. For instance, sulfides readily react with alkyl halides to form sulfonium (B1226848) salts. msu.edu While the sulfur in a phosphine sulfide is part of a P=S double bond, it can still participate in nucleophilic reactions, for example, by attacking electrophilic centers. The reactivity is, however, different from that of thiols or thioethers, where the sulfur is divalent. msu.edu

Table 2: Comparison of Sulfur Nucleophilicity in Related Compounds

Compound Type General Formula Relative Nucleophilicity of Sulfur
Thiolate RS⁻ Very High
Thioether (Sulfide) R₂S High
Phosphine Sulfide R₃PS Moderate

Role as Alkyl Transfer Agents and Related Biochemical Analogues

The nucleophilicity of the sulfur atom in phosphine sulfides allows them to act as acceptors in alkyl transfer reactions. For example, they can react with alkylating agents. Conversely, the phosphorus-sulfur bond can be cleaved, and in certain contexts, the thiophosphinyl group can be involved in transfer reactions.

In a broader context, phosphine-mediated reactions are known to cleave sulfur-sulfur bonds, such as those in disulfides. nsf.govacs.org This reactivity underscores the affinity of phosphorus for sulfur and is relevant to understanding potential transfer reactions. While not acting as alkyl transfer agents themselves in this scenario, the phosphine sulfide is the stable product formed.

Oxidative Transformations of Phosphine Sulfides

Phosphine sulfides are generally considered stable towards oxidation compared to their parent phosphines. researchgate.net The phosphorus atom is in a pentavalent state (oxidation state +5), and the sulfur is in a formal oxidation state of -2. However, the sulfur atom can undergo oxidative transformations.

Similar to the oxidation of thioethers, which can be oxidized first to sulfoxides (R₂SO) and then to sulfones (R₂SO₂), the sulfur atom in a phosphine sulfide can potentially be oxidized. msu.edu This would lead to species containing a P-S(O) or P-S(O)₂ moiety. The oxidation would require potent oxidizing agents.

In the context of photoredox catalysis, phosphine sulfides can be formed as thermodynamically stable byproducts in processes involving the generation of radical species. rsc.org For example, a trivalent phosphine can undergo a photoinduced single-electron transfer (SET), and the resulting radical cation can react with a thiol (R-SH). This leads to the formation of a phosphoranyl radical, which can then fragment, driven by the formation of the stable phosphine sulfide. rsc.org This illustrates the thermodynamic stability of the phosphine sulfide group, which acts as a driving force for certain oxidative transformations.

Coordination Chemistry and Ligand Applications of Dimorpholinophenylphosphine Sulfide

Dimorpholinophenylphosphine Sulfide (B99878) as a Coordinating Ligand

Dimorpholinophenylphosphine sulfide is a member of the broader class of organophosphorus compounds known as phosphine (B1218219) sulfides. These molecules, characterized by a P=S double bond, have a rich coordination chemistry. The presence of a lone pair of electrons on the sulfur atom allows them to act as soft Lewis bases, making them effective ligands for a variety of transition metals. The specific nature of the substituents on the phosphorus atom—in this case, a phenyl group and two morpholino groups—plays a crucial role in modulating the steric and electronic properties of the ligand, thereby influencing its coordination behavior and the properties of the resulting metal complexes.

The primary mode of coordination for phosphine sulfides, including dimorpholinophenylphosphine sulfide, is through the sulfur atom. As soft donors, phosphine sulfides show a strong affinity for soft metal centers such as palladium(II), platinum(II), gold(I), and copper(I). nih.govtandfonline.com The coordination typically involves the donation of the sulfur atom's lone pair of electrons to an empty orbital on the metal center, forming a metal-sulfur (M-S) bond. This is often referred to as S-coordination or thiophilic coordination.

While monodentate S-coordination is the most common binding mode, the versatility of phosphine sulfide ligands allows for other possibilities, particularly when incorporated into more complex molecular frameworks. For instance, in complexes with multiple potential donor sites, dimorpholinophenylphosphine sulfide can act as a simple terminal ligand. Research on related phosphine sulfide systems has shown that they can coordinate to metals in various structural arrangements. For example, phosphine-sulfide-substituted phosphinines have been shown to coordinate with palladium, driven by the coordination of the sulfur atoms. mdpi.com

In some cases, bridging coordination is possible, where the sulfur atom of a single phosphine sulfide ligand binds to two different metal centers simultaneously. This mode is more common in the formation of polynuclear complexes or coordination polymers. While less common, interactions involving the oxygen atoms of the morpholino groups or the π-system of the phenyl ring could occur under specific circumstances, though these are significantly weaker and less favored than S-coordination.

Metal Center (Example)Typical Coordination ModeKey Features
Palladium(II)Monodentate S-coordinationForms stable square-planar complexes. tandfonline.com
Copper(I)Monodentate S-coordinationUsed in chelator design for biological Cu(I). nih.gov
Gold(I)Monodentate S-coordinationForms linear complexes typical for Au(I).
Rhodium(I)Monodentate S-coordinationCan be a component of catalysts for hydroformylation. rsc.org

The coordination behavior of dimorpholinophenylphosphine sulfide is significantly influenced by the steric bulk and electronic nature of its substituents. nih.govnih.gov These parameters affect the strength of the metal-ligand bond, the geometry of the resulting complex, and the reactivity of the metal center. alfa-chemistry.comrsc.org

Steric Effects: The two morpholino groups and the phenyl group create significant steric hindrance around the phosphorus-sulfur core. This steric bulk can influence the coordination number and geometry of the metal complex, preventing the coordination of multiple bulky ligands and favoring lower coordination numbers. The cone angle, a conceptual measure of ligand bulk, for dimorpholinophenylphosphine sulfide would be considerable, impacting the accessibility of the metal center for substrates in catalytic applications. manchester.ac.uk This steric crowding can also stabilize the metal complex by preventing unwanted side reactions. mdpi.com

The dimorpholinophenylphosphine sulfide moiety can serve as a building block in the design of polydentate ligands. researchgate.netalfachemic.com By incorporating this unit into a larger molecule containing other donor atoms (e.g., nitrogen, oxygen, or another phosphorus or sulfur atom), ligands capable of chelation can be synthesized. researchgate.netcardiff.ac.uk Chelation, the binding of a single ligand to a central metal atom through two or more donor sites, results in the formation of a stable metallacycle.

For instance, a molecule could be designed where the dimorpholinophenylphosphine sulfide group is linked via a flexible or rigid spacer to another coordinating group. Research has demonstrated that bis(phosphine sulfides) connected by a short bridge can act as effective chelating ligands for metals like palladium. tandfonline.com The design of such chelators can be highly strategic; for example, phosphine sulfides have been used to stabilize aliphatic phosphine donors in a chelating design that shows high selectivity for Cu(I). nih.gov The resulting complexes often exhibit enhanced thermodynamic and kinetic stability compared to complexes with analogous monodentate ligands, a phenomenon known as the chelate effect. The size of the chelate ring formed (typically 5- or 6-membered rings are most stable) is a critical design parameter.

Application in Catalysis

While phosphines are ubiquitous ligands in catalysis, the corresponding phosphine sulfides have traditionally been viewed as "poisoned" or deactivated forms of phosphine ligands. rsc.org However, their unique electronic properties and coordination behavior have led to their exploration in specific catalytic applications, either as ligands themselves or as precursors to catalytically active species.

In homogeneous catalysis, phosphine ligands are crucial for tuning the activity and selectivity of transition metal catalysts. rsc.orgalfa-chemistry.com The direct application of phosphine sulfides like dimorpholinophenylphosphine sulfide as primary ligands in catalysis is less common due to the strength of the M-S bond, which can render the metal center less reactive.

However, they can play several important roles:

Ligand Precursors: Phosphine sulfides can be used as air-stable precursors for the corresponding phosphine ligands. The sulfur can be removed in situ via reduction to generate the active phosphine-metal complex. This approach is advantageous as phosphines are often sensitive to oxidation.

Specialized Catalytic Systems: In certain catalytic cycles, the strong M-S bond is not a detriment but a stabilizing feature. For reactions requiring high thermal stability, the robustness of complexes with phosphine sulfide ligands can be beneficial.

Hemilabile Ligands: If the phosphine sulfide moiety is part of a polydentate ligand with another, weaker donor group, it can function in a hemilabile fashion. The weaker bond can dissociate to open a coordination site for a substrate, while the strong phosphine sulfide bond anchors the ligand to the metal center, facilitating catalytic turnover.

Asymmetric catalysis, which aims to produce a specific enantiomer of a chiral product, relies heavily on the design of chiral ligands. ias.ac.in The dimorpholinophenylphosphine sulfide scaffold can be adapted for this purpose by introducing chirality.

A key strategy is to render the phosphorus atom a stereogenic center (P-chiral). By having four different substituents around the phosphorus atom (including the sulfur and the metal), a chiral ligand is created. Although in dimorpholinophenylphosphine sulfide two of the substituents (the morpholino groups) are identical, synthetic modifications could create the necessary asymmetry. P-chirogenic phosphine-sulfide ligands have been successfully employed in palladium-catalyzed allylic alkylation reactions, achieving high levels of enantioselectivity. acs.org The stereochemical outcome of such reactions is dictated by the precise three-dimensional arrangement of the chiral ligand around the metal center.

Furthermore, prochiral phosphine sulfides have been used as substrates in enzymatic desymmetrization reactions to produce enantiomerically enriched P-chiral compounds, which are valuable precursors for chiral catalysts. mdpi.com This highlights a synthetic route to chiral ligands based on the phosphine sulfide framework. The design of such catalysts involves careful consideration of the steric and electronic properties of the substituents to create a chiral pocket around the active site that selectively favors the formation of one enantiomer over the other.

Catalysis TypePotential Role of Dimorpholinophenylphosphine Sulfide MoietyDesign PrincipleRelevant Findings
Homogeneous Catalysis Stable ligand for high-temperature reactions; Air-stable phosphine precursor.The robust M-S bond provides thermal stability. manchester.ac.ukPhosphine ligands, in general, are central to homogeneous catalysis. rsc.org
Asymmetric Catalysis Backbone for P-chiral ligands.Introduction of a stereogenic phosphorus center.P-chirogenic phosphine-sulfide ligands show high enantioselectivity in Pd-catalyzed reactions. acs.org
Asymmetric Catalysis Precursor for chiral phosphine synthesis.Enzymatic desymmetrization of prochiral phosphine sulfides.This method yields P-chiral building blocks for catalysts. mdpi.com

Ligand Design Principles for Catalytic Performance

The design of ligands is paramount in homogeneous catalysis, as their steric and electronic properties directly influence the activity, selectivity, and stability of the metal catalyst. The structure of Dimorpholinophenylphosphine Sulfide incorporates several features that are key to its function as a ligand.

Electronic Effects: The electronic nature of a phosphine ligand is primarily defined by its ability to donate electron density to the metal center (σ-donation) and accept electron density from the metal (π-acceptance). libretexts.org In Dimorpholinophenylphosphine Sulfide, the phosphorus atom is bonded to two morpholino groups and one phenyl group. The nitrogen atoms of the morpholino groups are potent σ-donors, increasing the electron density on the phosphorus atom. researchgate.net This enhanced electron density is then relayed to the sulfur atom and, upon coordination, to the metal center. A more electron-rich metal center can facilitate crucial catalytic steps, such as oxidative addition, and enhance π-backbonding to other ligands in the coordination sphere. libretexts.org The electronic properties can be described as strongly electron-donating, a feature that makes it a "softer" ligand compared to its phosphine oxide counterpart.

Steric Properties: The size and shape of a ligand create a specific steric environment around the metal center, which can control substrate access and influence the stereoselectivity of a reaction. The steric bulk of phosphine ligands is often quantified by the Tolman cone angle. libretexts.org The presence of two morpholino rings and a phenyl group suggests that Dimorpholinophenylphosphine Sulfide is a sterically demanding ligand. This bulk can be advantageous in promoting reductive elimination, stabilizing low-coordinate metal species, and creating specific pockets for substrate binding, thereby enhancing selectivity in catalytic transformations. rsc.org

The Role of the Thiophosphoryl (P=S) Group: The defining feature of this ligand is the phosphine sulfide functionality. Coordination to a metal typically occurs through the "soft" sulfur donor atom rather than the phosphorus atom. This P=S group makes the ligand less basic at phosphorus compared to the corresponding phosphine but introduces a soft donor site that preferentially binds to soft or borderline Lewis acidic metal centers (e.g., Pd(II), Pt(II), Rh(I), Au(I)). The P=S bond can also participate in reactivity, for instance, through desulfurization processes under certain conditions. illinois.edu

Metal Complexes of Dimorpholinophenylphosphine Sulfide and Their Unique Properties

Phosphine sulfides (R₃P=S) are known to form stable coordination complexes with a wide array of transition metals. mdpi.com As a monodentate ligand, Dimorpholinophenylphosphine Sulfide is expected to coordinate to a metal center (M) via its sulfur atom, forming a P-S-M linkage. The properties of these complexes are a direct consequence of the ligand's design principles discussed above. The combination of significant steric bulk and strong electron-donating character imparted by the morpholino groups would likely result in complexes with distinct stability and reactivity profiles. These properties make them valuable in fields like homogeneous catalysis and materials science. researchgate.net

Spectroscopic Signatures of Metal-Phosphine Sulfide Interactions

The coordination of Dimorpholinophenylphosphine Sulfide to a metal center induces characteristic changes in its spectroscopic properties, which are invaluable for characterization. The two primary techniques for probing this interaction are ³¹P Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

³¹P NMR Spectroscopy: ³¹P NMR is a highly sensitive probe of the chemical environment around the phosphorus nucleus. oxinst.com The free Dimorpholinophenylphosphine Sulfide ligand would exhibit a characteristic chemical shift in the ³¹P{¹H} NMR spectrum. Upon coordination of the sulfur atom to a metal, the electron density at the phosphorus atom is altered, leading to a change in its chemical shift. This "coordination chemical shift" (Δδ = δcomplex - δligand) is a definitive indicator of complex formation. acs.orgsemanticscholar.org The magnitude and direction of this shift can provide insights into the nature and strength of the metal-sulfur interaction.

Table 1. Typical ³¹P NMR Chemical Shift Data for Phosphine Sulfides and Their Metal Complexes.
Compound TypeTypical ³¹P Chemical Shift Range (ppm)Coordination Shift (Δδ)
Free Trialkylphosphine Sulfide+25 to +60-
Free Triarylphosphine Sulfide+30 to +50-
S-Coordinated Metal ComplexVariable (shift upon coordination)Typically -5 to +15 ppm

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, a strong absorption band corresponding to the P=S stretching vibration (νP=S) is observed. acs.org When the sulfur atom coordinates to a metal center, electron density is drawn from the P=S bond into the new M-S bond. This weakens the P=S double bond, reducing its bond order. Consequently, the P=S stretching frequency shifts to a lower wavenumber (a "red shift"). The magnitude of this red shift is often correlated with the strength of the metal-sulfur bond.

Table 2. Typical IR Absorption Frequencies for the P=S Bond.
Compound TypeTypical ν(P=S) Range (cm⁻¹)Effect of Coordination
Free Phosphine Sulfide630 - 550-
S-Coordinated Metal Complex610 - 530Red shift of 20-50 cm⁻¹

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Methods for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organophosphorus compounds.

³¹P NMR: Phosphorus-31 NMR spectroscopy would be the most direct method for characterizing the phosphorus center. For a phosphine (B1218219) sulfide (B99878) like dimorpholinophenylphosphine sulfide, a single resonance would be expected. The chemical shift (δ) of this peak would be indicative of the pentavalent, tetracoordinate phosphorus atom bonded to sulfur, a phenyl group, and two morpholino groups. The precise chemical shift is sensitive to the electronic environment of the phosphorus nucleus.

¹H NMR: Proton NMR spectroscopy would provide information about the hydrogen atoms in the molecule. Distinct signals would be expected for the protons of the phenyl group and the morpholino rings. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts and coupling patterns would reveal details about the connectivity of the atoms. For instance, the protons on the phenyl ring would likely appear as a complex multiplet in the aromatic region of the spectrum. The protons of the morpholino groups would be expected to show characteristic shifts for methylene groups adjacent to oxygen and nitrogen atoms.

¹³C NMR: Carbon-13 NMR spectroscopy would show distinct signals for each unique carbon atom in the phenyl and morpholino groups. The chemical shifts would differentiate between the aromatic carbons of the phenyl ring and the aliphatic carbons of the morpholine rings. P-C coupling constants could also be observed, providing further structural information.

A representative, though hypothetical, data table for the NMR analysis is presented below.

Interactive Data Table: Hypothetical NMR Data for Phosphine sulfide, dimorpholinophenyl-

Nucleus Chemical Shift (δ, ppm) Range Multiplicity Assignment
³¹P 40 - 80 Singlet P=S
¹H 7.4 - 8.0 Multiplet Phenyl-H
¹H 3.6 - 3.8 Multiplet Morpholino-H (O-CH₂)
¹H 3.0 - 3.3 Multiplet Morpholino-H (N-CH₂)
¹³C 128 - 135 Multiplet Phenyl-C
¹³C 66 - 68 Singlet Morpholino-C (O-CH₂)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For dimorpholinophenylphosphine sulfide, characteristic absorption bands would be expected for the P=S bond, the P-N bonds, the P-C bond, and the vibrations of the phenyl and morpholino rings. The P=S stretching vibration typically appears in the fingerprint region of the spectrum.

Interactive Data Table: Expected Infrared Absorption Bands

Vibrational Mode Wavenumber (cm⁻¹) Range Intensity
P=S stretch 550 - 750 Medium to Strong
P-N stretch 900 - 1000 Strong
Aromatic C-H stretch 3000 - 3100 Medium
Aliphatic C-H stretch 2850 - 3000 Medium
C-O-C stretch (Morpholine) 1100 - 1120 Strong

Crystallographic Investigations

When this compound acts as a ligand to form metal complexes, X-ray diffraction would reveal the coordination geometry around the metal center, the mode of ligand binding (typically through the sulfur atom), and any changes in the ligand's geometry upon coordination.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. For dimorpholinophenylphosphine sulfide, these would likely include van der Waals forces and potentially weak C-H···S or C-H···O hydrogen bonds. An analysis of the crystal structure would identify these interactions and describe how they influence the packing of the molecules in the solid state.

Due to the absence of specific experimental data, a more detailed and factual article on "Phosphine sulfide, dimorpholinophenyl-" cannot be provided at this time.

Computational and Theoretical Studies on Dimorpholinophenylphosphine Sulfide

Quantum Chemical Approaches to Electronic Structure and Bonding

Interactive Table: Hypothetical Electronic Properties

Reaction Mechanism Elucidation Through Computational Modeling

Specific computational studies detailing the reaction mechanisms of dimorpholinophenylphosphine sulfide (B99878) are not found in the reviewed literature. However, computational modeling is a powerful tool for understanding the reaction pathways of related phosphine (B1218219) sulfides. DFT calculations are frequently used to map potential energy surfaces, locate transition states, and calculate activation barriers for various reactions. For example, studies on the reaction of phosphines with elemental sulfur to form phosphine sulfides have been computationally investigated to understand the nucleophilic attack of the phosphine on the sulfur ring and the subsequent ring-opening and sulfide formation steps. Such studies provide insights into the thermodynamics and kinetics of these transformations.

Prediction of Conformational Preferences and Stereochemistry

There is a lack of specific computational research on the conformational preferences and stereochemistry of dimorpholinophenylphosphine sulfide in the available literature. For similar flexible molecules, computational methods such as molecular mechanics and DFT are used to explore the potential energy surface and identify stable conformers. These calculations can predict bond lengths, bond angles, and dihedral angles that characterize the different spatial arrangements of the molecule. The relative energies of these conformers determine their population at a given temperature. In molecules with stereocenters, these methods can also help in predicting the relative stability of different stereoisomers.

Interactive Table: Hypothetical Conformational Energy Profile

Ligand-Metal Bonding Analysis in Coordination Complexes

While phosphine ligands are widely used in coordination chemistry, specific computational analyses of the ligand-metal bonding in coordination complexes of dimorpholinophenylphosphine sulfide are not documented in the searched scientific literature. In general, computational studies of metal-phosphine complexes utilize methods like DFT to analyze the nature of the metal-ligand bond. Energy decomposition analysis is often employed to partition the interaction energy into contributions from electrostatic interactions, Pauli repulsion, and orbital interactions (including σ-donation from the ligand to the metal and π-back-donation from the metal to the ligand). These analyses provide a quantitative understanding of the bonding and can rationalize the observed structural and spectroscopic properties of the complexes.

Future Research Directions and Potential Applications

Development of Novel Organophosphorus Compounds with Phosphine (B1218219) Sulfide (B99878) Moieties

The structural framework of Phosphine sulfide, dimorpholinophenyl- serves as a versatile scaffold for the synthesis of a new generation of organophosphorus compounds. The reactivity of the P-N bonds in aminophosphines offers a gateway to a variety of derivatives. researchgate.net Future research could focus on the substitution of the morpholino groups with other nucleophiles, leading to a library of related phosphine sulfides with tailored electronic and steric properties.

Furthermore, the phenyl group can be functionalized to introduce additional coordinating sites or reactive handles. For instance, ortho-lithiation of the phenyl ring followed by quenching with electrophiles could yield bi- or tridentate ligands. The development of P-stereogenic versions of these compounds, where the phosphorus atom is a chiral center, is another significant avenue. nih.gov Access to enantiomerically pure aminophosphine (B1255530) sulfides could be achieved through chiral auxiliary-based methods or asymmetric synthesis, opening doors for their application in asymmetric catalysis. nih.gov

Table 1: Potential Derivatives of Phosphine Sulfide, Dimorpholinophenyl- and Their Research Areas

Derivative ClassPotential Synthetic RouteKey FeaturesPotential Research Focus
Functionalized Phenyl DerivativesDirected ortho-metalation followed by reaction with electrophilesIntroduction of additional donor atoms (O, N, S)Multidentate ligands for coordination chemistry and catalysis
Asymmetric Aminophosphine SulfidesDiastereoselective synthesis or kinetic resolutionP-centered chiralityChiral ligands for asymmetric catalysis
Phosphine-Imine AdductsReaction with activated iminesNovel P-C and P-N bond formationSynthesis of biologically active phosphorus heterocycles
Polymeric StructuresIncorporation into polymer backbones via functionalized phenyl groupHigh thermal stability, tunable refractive indexAdvanced functional materials, flame retardants

Exploration of New Catalytic Transformations

Aminophosphines and their derivatives are well-established as effective ligands in transition metal catalysis. dntb.gov.uasigmaaldrich.com The unique electronic nature of the P-N bond, which involves a π-electron transfer from nitrogen to phosphorus, modulates the donor properties of the phosphorus atom. researchgate.net In Phosphine sulfide, dimorpholinophenyl-, the two morpholino groups are expected to increase the electron density at the phosphorus center compared to triarylphosphines, while the sulfur atom in the thiophosphoryl group offers a "soft" coordination site.

Future research should explore the coordination chemistry of Phosphine sulfide, dimorpholinophenyl- with various transition metals, such as palladium, ruthenium, rhodium, and copper. The resulting metal complexes could be screened for their catalytic activity in a range of transformations. Given the properties of related aminophosphine ligands, potential applications include:

Cross-coupling reactions: The electron-rich nature of the phosphorus atom could be beneficial in palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.

Asymmetric hydrogenation: Chiral variants of Phosphine sulfide, dimorpholinophenyl- could be employed as ligands in ruthenium-catalyzed asymmetric hydrogenation of ketones and olefins. sigmaaldrich.com

CO2 utilization: Metal complexes bearing sulfur-containing ligands have shown promise in the catalytic conversion of CO2 with epoxides. mdpi.com This presents an opportunity to investigate the potential of Phosphine sulfide, dimorpholinophenyl- in this environmentally significant area.

Table 2: Potential Catalytic Applications for Metal Complexes of Phosphine Sulfide, Dimorpholinophenyl-

Catalytic ReactionMetal CenterRationalePotential Advantages
Suzuki-Miyaura CouplingPalladiumElectron-rich phosphine ligands can promote oxidative addition.High turnover numbers and efficiency for challenging substrates.
Buchwald-Hartwig AminationPalladiumEnhanced catalytic activity due to the electronic properties of the P-N bond.Milder reaction conditions and broader substrate scope.
Asymmetric HydrogenationRutheniumChiral aminophosphine ligands can induce high enantioselectivity. sigmaaldrich.comAccess to enantiomerically pure alcohols and amines.
CO2/Epoxide CopolymerizationChromium, CobaltSulfur-containing ligands can influence catalyst activity and selectivity. mdpi.comProduction of biodegradable polycarbonates from renewable resources.

Integration into Advanced Functional Materials

Phosphine sulfides are increasingly being recognized for their utility in materials science. researchgate.net Their incorporation into polymeric structures can impart desirable properties such as high thermal stability, flame retardancy, and high refractive indices. researchgate.net The robust nature of the phosphine sulfide moiety makes it an attractive building block for advanced functional materials.

Future research could focus on synthesizing polymers containing the Phosphine sulfide, dimorpholinophenyl- unit. This could be achieved by preparing a monomeric precursor with a polymerizable group on the phenyl ring. The resulting polymers could exhibit:

Enhanced Thermal Stability: Poly(arylene ether phosphine sulfide)s have been shown to possess excellent thermal stabilities. researchgate.net

High Refractive Index: The high polarizability of the P=S group can contribute to a high refractive index, making these materials suitable for optical applications. researchgate.net

Flame Retardancy: Organophosphorus compounds are well-known flame retardants, and incorporating them into polymer backbones is an effective strategy to improve the fire safety of materials.

Furthermore, the phosphine sulfide group can act as a coordination site for metal ions, leading to the development of hybrid organic-inorganic materials with interesting electronic or magnetic properties. The multicomponent synthesis of poly(α-aminophosphine chalcogenide)s also presents a novel approach to creating new polymeric materials. surfacesciencewestern.com

Continued Refinement of Synthetic Methodologies and Mechanistic Understanding

A fundamental aspect of unlocking the full potential of Phosphine sulfide, dimorpholinophenyl- lies in the development of efficient and scalable synthetic routes. While the synthesis of aminophosphine sulfides is generally achieved by the sulfurization of the corresponding aminophosphine, optimizing this process for this specific molecule is crucial. organic-chemistry.org This includes exploring various sulfur sources and reaction conditions to maximize yield and purity.

A deeper mechanistic understanding of the reactions involving Phosphine sulfide, dimorpholinophenyl- is also essential. For instance, studying the kinetics and thermodynamics of its coordination to metal centers will provide valuable insights for catalyst design. Investigating the reactivity of the P-N bonds towards different reagents will expand its utility as a synthetic intermediate. researchgate.netresearchgate.netresearchgate.net Computational studies could complement experimental work by providing theoretical models for its structure, bonding, and reactivity. A thorough understanding of the fundamental chemistry of this compound will undoubtedly accelerate the discovery of its novel applications.

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